5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound characterized by the presence of both a furan ring and an oxadiazole ring. Its unique structure imparts distinctive chemical and biological properties, making it a subject of interest in various scientific fields. The compound is classified under oxadiazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of 5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves cyclization reactions of suitable precursors. A common method includes the reaction of furan-2-carboxylic acid with hydrazine hydrate to form a hydrazide intermediate. This intermediate is subsequently reacted with a nitrile to form the oxadiazole ring .
The molecular formula of 5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is , with a molecular weight of 208.17 g/mol. The structural representation includes a furan ring attached to an ethyl group, which is further connected to an oxadiazole ring and a carboxylic acid group.
| Property | Value |
|---|---|
| Molecular Formula | C9H8N2O4 |
| Molecular Weight | 208.17 g/mol |
| IUPAC Name | 5-[2-(furan-2-yl)ethyl]-1,2,4-oxadiazole-3-carboxylic acid |
| InChI Key | PZCHBANEOHLTNU-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CCC2=NC(=NO2)C(=O)O |
The reactions involving 5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid primarily focus on its ability to undergo further functionalization or interaction with biological targets. The compound can serve as a precursor for various derivatives through substitution reactions or coupling reactions with other organic molecules.
The synthesis often employs cyclodehydrating agents such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the oxadiazole structure from the hydrazide intermediate .
The exact mechanism of action for 5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid remains partially understood. It is believed that the compound interacts with specific molecular targets such as enzymes or receptors within biological systems. This interaction may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid appears as a solid powder at room temperature.
The compound exhibits several relevant chemical properties:
The compound's stability and reactivity can be influenced by its functional groups, particularly the carboxylic acid and oxadiazole moieties.
5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid has potential applications in various scientific fields:
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 42201-43-4